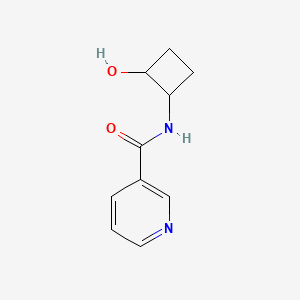

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide, also known as CCR2 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- Zhuravel et al. (2005) synthesized a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed significant antibacterial and antifungal activities, comparable or even better than standard drugs (Zhuravel et al., 2005).

Potential Treatment for Cognitive Deficits in Schizophrenia

- Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), potentially treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Potential Antipsychotic Agents

- Norman et al. (1996) evaluated heterocyclic analogues of 1192U90 as potential antipsychotic agents, including pyridine-, thiophene-, and benzothiophene-carboxamides (Norman et al., 1996).

Photocatalytic Degradation Studies

- Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, demonstrating the effective elimination of harmful chemicals (Maillard-Dupuy et al., 1994).

Development of Drug-like Heterocycles

- Senczyszyn et al. (2013) reported the synthesis of spirocyclic dihydropyridines from N-alkenyl pyridine carboxamides, which may be further elaborated to spirocyclic heterocycles with drug-like features (Senczyszyn et al., 2013).

Aldehyde Oxidase (AO) Metabolism in Drug Discovery

- Linton et al. (2011) explored medicinal chemistry strategies to avoid AO-mediated oxidation of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in the context of prostate cancer treatment (Linton et al., 2011).

Inhibitor of the Met Kinase Superfamily

- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides

- Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, demonstrating antibacterial activity against various bacteria (Mobinikhaledi et al., 2006).

Antitumor and Antimicrobial Activities of Substituted Pyrazoles

- Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which showed cytotoxic effects against human breast and liver carcinoma cell lines as well as antimicrobial activity (Riyadh, 2011).

Pharmaceutical Cocrystals

- Reddy et al. (2006) developed a novel carboxamide-pyridine N-oxide synthon for the synthesis of cocrystals of barbiturate drugs (Reddy et al., 2006).

Direcciones Futuras

While specific future directions for “N-(2-hydroxycyclobutyl)pyridine-3-carboxamide” are not available, related compounds have been studied for their potential as anti-tubercular agents . These studies often involve the design of new hypothetical molecules with improved binding affinities . Such research could help in the future design and development of more potent drug candidates .

Propiedades

IUPAC Name |

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOGXJLZGWIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2886827.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)

![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)